molecular formula C7H8N4O3 B1281844 N-(4-nitrophenyl)hydrazinecarboxamide CAS No. 17433-93-1

N-(4-nitrophenyl)hydrazinecarboxamide

Cat. No. B1281844
Key on ui cas rn: 17433-93-1
M. Wt: 196.16 g/mol
InChI Key: CEUOXWYHCUEFHS-UHFFFAOYSA-N
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Patent
US06451802B1

Procedure details

Hydrazine (1.18 mol) was added dropwise over a 1 hour period to a solution of intermediate (1) in 1,4-dioxane (1000 ml) and the mixture was stirred and refluxed overnight. The mixture was cooled and filtered off, yielding N-(4-nitro-phenyl)hydrazinecarboxamide (intermediate 2).
Quantity
1.18 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][NH2:2].[N+:3]([C:6]1[CH:11]=[CH:10][C:9]([NH:12][C:13](=[O:21])OC2C=CC=CC=2)=[CH:8][CH:7]=1)([O-:5])=[O:4]>O1CCOCC1>[N+:3]([C:6]1[CH:11]=[CH:10][C:9]([NH:12][C:13]([NH:1][NH2:2])=[O:21])=[CH:8][CH:7]=1)([O-:5])=[O:4]

Inputs

Step One
Name
Quantity
1.18 mol
Type
reactant
Smiles
NN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)NC(OC1=CC=CC=C1)=O
Name
Quantity
1000 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered off

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)NC(=O)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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